Benzo(A)fluoranthene

Overview

Description

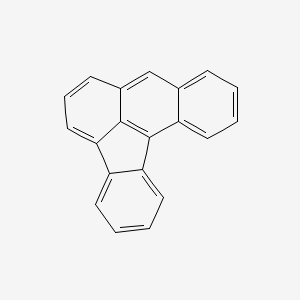

Benzo(A)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It has the chemical formula C20H12 and is composed of five fused benzene rings. This compound is known for its presence in fossil fuels and is released during the incomplete combustion of organic matter. It is a colorless solid that is poorly soluble in most solvents .

Mechanism of Action

Target of Action

Benzo(A)fluoranthene, an important subclass of polycyclic aromatic hydrocarbons (PAHs), is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings . It is a ubiquitous organic pollutant that has attracted significant attention due to its interesting photophysical and fluorescence properties . .

Mode of Action

It is known that pahs, including this compound, can interact with cellular components and potentially influence the expression of cellular aryl hydrocarbon receptor, gap junctional intercellular communication, and p53 protein . These interactions can lead to varied roles in cell development and differentiation .

Pharmacokinetics

It is known that this compound, like other pahs, is characterized by very low solubility and will volatilize slowly once dissolved . It also adsorbs very strongly to organic matter .

Result of Action

It is known that pahs, including this compound, can have toxic, carcinogenic, and mutagenic properties . They can cause environmental damage due to improper handling and disposal in the surrounding air, water, soil, etc .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its very low solubility means it will volatilize slowly once dissolved and adsorb very strongly to organic matter . When present in soil, this compound will volatilize and solubilize very slowly .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo(A)fluoranthene can be synthesized through various methods, including the treatment of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene by flash vacuum thermolysis (FVT) at high temperatures (above 900°C), followed by ring rearrangements to selectively yield this compound . Another method involves the conversion of Benzo(K)fluoranthene via similar processes to this compound by FVT at temperatures of at least 1100°C .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from coal tar, a byproduct of coal processing. The compound is isolated from the high boiling fraction of coal tar, representing a few percent by weight .

Chemical Reactions Analysis

Types of Reactions

Benzo(A)fluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenols, dihydrodiols, and diones.

Electrophilic Aromatic Substitution: This reaction allows for the functionalization of this compound by introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions and electrophiles for electrophilic aromatic substitution .

Major Products Formed

The major products formed from the reactions of this compound include hydroxy derivatives, dihydrodiols, and diones .

Scientific Research Applications

Benzo(A)fluoranthene has several scientific research applications, including:

Comparison with Similar Compounds

Benzo(A)fluoranthene is similar to other polycyclic aromatic hydrocarbons, such as Benzo(K)fluoranthene, Benzo(B)fluoranthene, and Benzo(J)fluoranthene. it is unique in its specific structure and the types of reactions it undergoes . For example, Benzo(B)fluoranthene and Benzo(K)fluoranthene have different arrangements of their benzene rings, leading to variations in their chemical behavior and applications .

List of Similar Compounds

- Benzo(K)fluoranthene

- Benzo(B)fluoranthene

- Benzo(J)fluoranthene

- Benzo(E)fluoranthene

Biological Activity

Benzo(a)fluoranthene (BaF) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly its carcinogenic properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with BaF.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological effects. It is structurally similar to other PAHs, such as benzo[a]pyrene, which is well-established as a potent carcinogen.

Carcinogenicity

Evidence of Carcinogenic Effects:

Research indicates that BaF exhibits significant carcinogenic potential. In laboratory studies, BaF has been shown to induce tumors in various animal models:

- Mice Studies: Intraperitoneal injections of BaF resulted in the development of lung tumors and liver tumors in newborn male mice .

- Rats Studies: Exposure through inhalation or intrapulmonary injection has led to squamous-cell carcinoma in female rats .

The International Agency for Research on Cancer (IARC) classifies BaF as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on limited evidence from animal studies .

Metabolic Activation:

The biological activity of BaF is primarily mediated through metabolic activation. Similar to other PAHs, BaF undergoes metabolic conversion into reactive intermediates that can form DNA adducts, leading to mutations and cancer:

- Diol-Epoxide Pathway: Enzymes such as cytochrome P450 play a critical role in converting BaF into diol-epoxides, which are highly reactive and capable of binding to DNA, resulting in mutagenic changes .

- DNA Adduct Formation: Studies have shown that the formation of DNA adducts from BaF correlates with increased mutagenicity and tumorigenicity in experimental models .

Environmental Impact and Bioaccumulation

BaF is commonly found in contaminated soils and sediments, particularly in areas affected by industrial activities. Its persistence in the environment raises concerns about bioaccumulation and its impact on wildlife:

- Case Study - Birds as Sentinel Species: Research indicates that birds exposed to contaminated environments show elevated levels of BaF in their tissues. For instance, greater flamingos from the Ebro delta exhibited multi-exposure to various organic micropollutants, including BaF .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDXASJSCOTNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059756 | |

| Record name | Benzo[a]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203-33-8, 56832-73-6 | |

| Record name | Benzo[a]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)FLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.